Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Catalog No.
S2929744
CAS No.
1353658-81-7
M.F
C30H44ClNPPd
M. Wt
591.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palladium;2-phenylaniline;tricyclohexylphosphane;c...

CAS Number

1353658-81-7

Product Name

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

IUPAC Name

palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Molecular Formula

C30H44ClNPPd

Molecular Weight

591.53

InChI

InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1

InChI Key

HEUSPDIUZCDONR-UHFFFAOYSA-M

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd]

Solubility

not available

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is a complex compound that features palladium as a central metal atom coordinated to various ligands, including 2-phenylaniline and tricyclohexylphosphane. This compound is primarily utilized in catalysis, particularly in cross-coupling reactions such as the Sonogashira reaction, which is essential for forming carbon-carbon bonds in organic synthesis.

The structure of this compound can be represented as follows:

  • Palladium center: A transition metal known for its catalytic properties.
  • 2-phenylaniline: An aromatic amine that serves as a ligand, contributing to the electronic properties of the complex.
  • Tricyclohexylphosphane: A bulky phosphine ligand that stabilizes the palladium center and influences its reactivity.

Pd(DPA)(Cy3P)Cl catalysts function through a well-established catalytic cycle involving oxidative addition, transmetallation, reductive elimination, and ligand exchange steps []. During the cycle, the palladium center changes oxidation states and facilitates bond formation between reaction partners.

  • Toxicity: Diphenylamine can be toxic upon ingestion or inhalation []. Specific data for Pd(DPA)(Cy3P)Cl might not be readily available, but it's advisable to handle it with care following general laboratory safety protocols for metal complexes.
  • Flammability: The organic components might pose some flammability risk.
  • Reactivity: The catalyst can react with strong oxidizing or reducing agents.
  • Catalyst in Cross-Coupling Reactions: Cross-coupling reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon bonds between two different organic molecules. PCy3-Pd-G2 acts as a catalyst in several cross-coupling reactions, including:
    • Suzuki-Miyaura coupling: This reaction joins an organic boronic acid with an organic halide or pseudohalide .
    • Sonogashira coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide .
    • Negishi coupling: This reaction forms a carbon-carbon bond between an organic halide and an organozinc compound .
    • Stille coupling: This reaction couples an organic tin reagent with an organic halide .
    • Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide .

The specific mechanism of these reactions involves the palladium center activating the organic halide or pseudohalide, facilitating the bond formation with the other coupling partner .

  • Advantages of PCy3-Pd-G2: Compared to other palladium catalysts, PCy3-Pd-G2 offers several advantages:
    • High Activity: It exhibits high catalytic activity in various cross-coupling reactions, leading to efficient product formation .
    • Broad Substrate Scope: The catalyst can be used with a wide range of substrates, making it a versatile tool for organic synthesis .
    • Air and Moisture Stability: PCy3-Pd-G2 shows good stability towards air and moisture, simplifying handling in the laboratory setting .
, particularly:

  • Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides to form substituted alkynes. The palladium complex acts as a catalyst, enabling the formation of carbon-carbon bonds under mild conditions .
  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds through the coupling of aryl boronic acids with aryl halides, where palladium serves as a catalyst .
  • Heck Reaction: In this reaction, alkenes are coupled with aryl halides to form substituted alkenes, facilitated by palladium catalysts .

The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves:

  • Preparation of Palladium(II) Chloride: This can be achieved through the reaction of palladium metal with hydrochloric acid.
  • Ligand Coordination: The addition of 2-phenylaniline and tricyclohexylphosphane to the palladium(II) chloride solution allows for the formation of the desired complex.
  • Purification: The resulting compound can be purified using techniques such as recrystallization or chromatography .

This compound finds extensive applications in:

  • Organic Synthesis: Used as a catalyst in various cross-coupling reactions to synthesize complex organic molecules.
  • Pharmaceutical Development: Its ability to facilitate carbon-carbon bond formation makes it valuable in drug discovery and development processes.
  • Material Science: Employed in the synthesis of organic materials and nanomaterials due to its catalytic properties .

Interaction studies involving Palladium;2-phenylaniline;tricyclohexylphosphane;chloride often focus on:

  • Catalyst Performance: Evaluating how variations in ligand structure affect catalytic efficiency and selectivity in cross-coupling reactions.
  • Toxicity Assessments: Investigating potential toxicological effects when used in biological systems, particularly regarding residual palladium in pharmaceutical products .

Palladium complexes share similarities with other metal complexes but exhibit unique properties due to their specific ligands and coordination environment. Here are some similar compounds:

Compound NameKey Features
Bis(tricyclohexylphosphine)palladium(II) ChlorideSimilar phosphine ligand but different structure
Palladium(II) AcetateCommonly used in catalysis, less bulky ligands
Tetrakis(triphenylphosphine)palladium(0)More widely studied but less sterically hindered

Uniqueness

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to its specific combination of sterically bulky phosphine ligands and an aromatic amine, which can enhance its catalytic properties and selectivity compared to other palladium complexes.

Dates

Modify: 2023-08-17

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